molecular formula C11H29N3O3Si2 B12553491 N-[2-({2-[(Pentamethyldisiloxanyl)amino]ethyl}amino)ethyl]glycine CAS No. 183953-50-6

N-[2-({2-[(Pentamethyldisiloxanyl)amino]ethyl}amino)ethyl]glycine

Cat. No.: B12553491
CAS No.: 183953-50-6
M. Wt: 307.54 g/mol
InChI Key: WDWBIACFGKOCAN-UHFFFAOYSA-N
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Description

N-[2-({2-[(Pentamethyldisiloxanyl)amino]ethyl}amino)ethyl]glycine is a chemical compound known for its unique structure and properties This compound features a glycine backbone with a pentamethyldisiloxanyl group attached via an aminoethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({2-[(Pentamethyldisiloxanyl)amino]ethyl}amino)ethyl]glycine typically involves the reaction of glycine with a pentamethyldisiloxanyl-substituted amine. The process may include steps such as protection of functional groups, coupling reactions, and deprotection. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-({2-[(Pentamethyldisiloxanyl)amino]ethyl}amino)ethyl]glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including pH, temperature, and solvent choice, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[2-({2-[(Pentamethyldisiloxanyl)amino]ethyl}amino)ethyl]glycine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving amino acid derivatives and their biological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-({2-[(Pentamethyldisiloxanyl)amino]ethyl}amino)ethyl]glycine involves its interaction with specific molecular targets. The pentamethyldisiloxanyl group may enhance the compound’s stability and facilitate its binding to target molecules. Pathways involved in its action include modulation of enzyme activities and interactions with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(Fmoc-amino)ethyl]glycine tert-butylester hydrochloride
  • Ethyl N-(Boc-aminoethyl)-N-(chloroacetyl)glycinate
  • Diethylenetriaminepentaacetic acid

Uniqueness

N-[2-({2-[(Pentamethyldisiloxanyl)amino]ethyl}amino)ethyl]glycine is unique due to the presence of the pentamethyldisiloxanyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring enhanced stability and specific interactions with target molecules.

Properties

CAS No.

183953-50-6

Molecular Formula

C11H29N3O3Si2

Molecular Weight

307.54 g/mol

IUPAC Name

2-[2-[2-[[dimethyl(trimethylsilyloxy)silyl]amino]ethylamino]ethylamino]acetic acid

InChI

InChI=1S/C11H29N3O3Si2/c1-18(2,3)17-19(4,5)14-9-8-12-6-7-13-10-11(15)16/h12-14H,6-10H2,1-5H3,(H,15,16)

InChI Key

WDWBIACFGKOCAN-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)O[Si](C)(C)NCCNCCNCC(=O)O

Origin of Product

United States

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